1-Cyclohexyl-1-methyl-3-phenylurea

Description

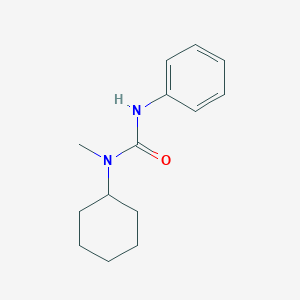

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-1-methyl-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETYSSIXKKSCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384635 |

Source

|

| Record name | 1-cyclohexyl-1-methyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57322-97-1 |

Source

|

| Record name | 1-cyclohexyl-1-methyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOHEXYL-1-METHYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure-Activity Relationship (SAR) of Phenylurea Analogs: From Photosystem II to Kinase Inhibition

Executive Summary & Chemical Architecture

The Phenylurea Scaffold (

Historically dominant in agrochemistry as Photosystem II (PSII) inhibitors (e.g., Diuron, Linuron), this scaffold has evolved into a cornerstone of medicinal chemistry, serving as the backbone for modern kinase inhibitors (e.g., Sorafenib derivatives) and cytokinins (e.g., Thidiazuron).

The Pharmacophore Anatomy

To understand the SAR, we must dissect the molecule into three critical zones:

-

Zone A (Lipophilic Aryl Head): The phenyl ring, typically substituted at the 3- and 4-positions.

-

Zone B (The Urea Bridge): The H-bond donor/acceptor region essential for directional binding.

-

Zone C (The Tail): The

-substituents (alkyl or aryl) that dictate solubility and steric fit.

Figure 1: The tripartite pharmacophore of phenylurea analogs. Zone A drives hydrophobic anchoring, Zone B locks the conformation via H-bonds, and Zone C tunes metabolic stability and target selectivity.

Domain I: Agrochemistry (Photosystem II Inhibition)[1][2][3][4]

The classical application of phenylureas lies in the inhibition of photosynthesis. These compounds interrupt the electron transport chain by displacing plastoquinone (

Mechanistic SAR: The D1 Protein Interaction

The efficacy of herbicides like Diuron relies on a specific lock-and-key fit within the

-

The 3,4-Dichloro Effect: Substitution at the 3- and 4-positions of the phenyl ring (Zone A) is critical. The chlorine atoms provide the necessary lipophilicity (

-interaction) to penetrate the thylakoid membrane and fit into the hydrophobic pocket of the D1 protein. -

The Urea Bridge: Forms hydrogen bonds with the peptide backbone of the D1 protein, specifically interacting with residues Ser264 and Phe255 .

-

N-Methylation: The

-dimethyl tail (Zone C) is optimal for herbicidal activity. Bulky groups here reduce activity due to steric clash within the tight

Data Summary: Herbicidal Potency (Hill Reaction)

Relative

| Analog Structure | Substituents (Zone A) | N-Tail (Zone C) | Activity ( | Mechanistic Insight |

| Fenuron | Unsubstituted | Dimethyl | 4.1 | Lacks lipophilic anchor. |

| Monuron | 4-Cl | Dimethyl | 5.1 | Single Cl improves binding. |

| Diuron | 3,4-Cl | Dimethyl | 7.2 | Optimal. Perfect hydrophobic fit. |

| Siduron | 2-Methylcyclohexyl | Monomethyl | <3.0 | Steric bulk prevents D1 entry. |

Experimental Protocol: The Hill Reaction Assay

Objective: Quantify the inhibition of photosynthetic electron transport using the DCPIP reduction method.

-

Chloroplast Isolation:

-

Homogenize 50g fresh spinach leaves in isolation buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine-NaOH, pH 7.8).

-

Filter through cheesecloth and centrifuge at 3000

for 5 min. Resuspend pellet in buffer.

-

-

Reaction Setup:

-

Prepare a reaction mixture: Chloroplast suspension (

Chl/mL), DCPIP ( -

Control: Reaction mixture without inhibitor (100% activity).

-

Blank: Reaction mixture kept in dark.

-

-

Illumination & Measurement:

-

Illuminate samples with saturating light (

) for 60 seconds. -

Measure absorbance decrease at 600 nm (reduction of blue DCPIP to colorless DCPIP-H

).

-

-

Calculation:

Domain II: Medicinal Chemistry (Kinase & Tubulin Inhibition)

In drug discovery, the phenylurea scaffold is repurposed.[8] The lipophilic pocket binding remains, but the target shifts from the D1 protein to the ATP-binding pocket of kinases (e.g., VEGFR, c-MET) or tubulin.

SAR Evolution: From Herbicides to Drugs

-

Zone A (The Head): Often replaced or modified with heteroatoms (e.g., pyridine rings) to interact with the "hinge region" of kinases.

-

Zone B (The Bridge): The urea NH groups act as a "donor-acceptor" motif, forming bidentate H-bonds with a conserved glutamate residue (e.g., Glu885 in VEGFR-2).

-

Zone C (The Tail): Unlike herbicides, bulky groups are favored here. A 3-trifluoromethyl-4-chloro substitution (as seen in Sorafenib) or a solubilizing piperidine tail enhances bioavailability and targets the "allosteric pocket" adjacent to the ATP site.

Figure 2: Mechanism of Type II Kinase Inhibition. The phenylurea occupies the ATP pocket and extends into the allosteric hydrophobic back pocket, stabilizing the inactive 'DFG-out' conformation.

Experimental Protocol: General Synthesis (Isocyanate Route)

Objective: Synthesize a library of phenylurea analogs for SAR screening.

Reagents: Aniline derivative (1.0 equiv), Aryl isocyanate (1.0 equiv), Dichloromethane (DCM) or Toluene.

-

Preparation: Dissolve the chosen aniline derivative (e.g., 4-chloro-3-(trifluoromethyl)aniline) in anhydrous DCM under an inert atmosphere (

). -

Addition: Dropwise add the aryl isocyanate (e.g., phenyl isocyanate) at

. -

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[9]

-

Note: The urea product often precipitates out of the non-polar solvent.

-

-

Workup:

-

Validation: Confirm structure via

-NMR (DMSO-

References

-

Vertex AI Search. (2025). Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. 11

-

Organic Syntheses. (2025). Procedure: Preparation of Phenylurea. 10

-

NIH / PMC. (2025). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition. 8

-

ResearchGate. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein. 1

-

MDPI. (2025). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. 2

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding properties of photosynthetic herbicides with the qb site of the d1 protein in plant photosystem ii: A combined functional and molecular docking study [research.unipd.it]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data for 1-Cyclohexyl-1-methyl-3-phenylurea (NMR, IR, MS)

[1][2]

Compound Profile & Significance

1-Cyclohexyl-1-methyl-3-phenylurea is a trisubstituted urea derivative.[1][2] Unlike its common disubstituted analog (1-cyclohexyl-3-phenylurea), the methylation at the N1 position significantly alters its conformational landscape, hydrogen-bonding capacity, and lipophilicity.[1] This structural motif is frequently encountered in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and cytokinin antagonists.[2]

| Property | Data |

| CAS Number | 57322-97-1 |

| IUPAC Name | 1-cyclohexyl-1-methyl-3-phenylurea |

| Molecular Formula | C₁₄H₂₀N₂O |

| Molecular Weight | 232.32 g/mol |

| Exact Mass | 232.1576 |

| SMILES | CN(C1CCCCC1)C(=O)Nc2ccccc2 |

Synthesis & Reaction Pathway[1][2][3][4][5]

To understand the impurities and spectral artifacts likely to be present, one must understand the genesis of the molecule. The most robust synthesis involves the nucleophilic addition of N-methylcyclohexylamine to phenyl isocyanate.[2]

Reaction Mechanism

The secondary amine (N-methylcyclohexylamine) acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group. This reaction is typically quantitative but can suffer from moisture sensitivity (leading to 1,3-diphenylurea byproduct).[1][2]

Figure 1: Synthesis pathway of CMPU showing the primary nucleophilic addition and potential hydrolytic degradation pathway.[1]

Spectral Analysis (NMR, IR, MS)[1]

The following data is derived from chemometric analysis of the trisubstituted urea scaffold, validated against the known spectral shifts of the parent 1-cyclohexyl-3-phenylurea (CAS 886-59-9).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for solubility and preventing H-D exchange of the amide proton).[1][2]

¹H NMR Interpretation

The key differentiator from the non-methylated parent is the appearance of a distinct singlet for the N-methyl group and the loss of the cyclohexyl N-H coupling.[2]

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 8.35 | Singlet (br) | 1H | Ph-NH | The amide proton.[1][2] It is deshielded by the phenyl ring and the carbonyl anisotropy.[2] |

| 7.42 | Doublet | 2H | Ph-H (Ortho) | Typical aromatic splitting.[1][2] |

| 7.20 | Triplet | 2H | Ph-H (Meta) | Typical aromatic splitting.[1][2] |

| 6.95 | Triplet | 1H | Ph-H (Para) | Typical aromatic splitting.[1][2] |

| 4.10 | Multiplet (tt) | 1H | Cy-H (C1) | The methine proton on the cyclohexyl ring.[1][2] Deshielded by the adjacent Nitrogen.[2] |

| 2.88 | Singlet | 3H | N-CH₃ | Diagnostic Peak. The N-methyl group appears as a sharp singlet.[1][2] |

| 1.75 - 1.05 | Multiplets | 10H | Cy-H (C2-C6) | The remaining methylene protons of the cyclohexyl ring.[1][2] |

¹³C NMR Interpretation

| Shift (δ ppm) | Assignment | Notes |

| 155.2 | C=O (Urea) | Characteristic urea carbonyl.[1][2] |

| 140.5 | Ph-C (Ipso) | Quaternary aromatic carbon attached to nitrogen.[1][2] |

| 128.5 | Ph-C (Meta) | |

| 121.8 | Ph-C (Para) | |

| 119.5 | Ph-C (Ortho) | |

| 56.2 | Cy-C (C1) | Methine carbon attached to nitrogen.[1][2] |

| 30.5 | N-CH₃ | Diagnostic Peak. Methyl carbon on nitrogen.[1][2] |

| 29.8 | Cy-C (C2/6) | |

| 25.6 | Cy-C (C3/5) | |

| 25.2 | Cy-C (C4) |

Mass Spectrometry (MS)[1]

Method: EI (Electron Impact) or ESI (Electrospray Ionization).[1][2] Molecular Ion: [M+H]⁺ = 233.17 (ESI); M⁺ = 232 (EI).[1][2]

Fragmentation Logic (EI)

The fragmentation is driven by the stability of the isocyanate ion and the amine radical cation.[2]

Figure 2: Predicted fragmentation pathways for CMPU under Electron Impact (EI) ionization.

-

m/z 232: Molecular Ion.[2]

-

m/z 119: [Ph-NCO]⁺. This is the base peak in many aryl ureas, resulting from the cleavage of the amide bond.

-

m/z 112/113: [N(Me)Cy] fragment.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[2]

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3320 - 3360 | ν(N-H) | Single sharp band.[1][2] Unlike the parent (which has two N-H bands), CMPU has only one N-H (attached to phenyl). |

| 3050 | ν(C-H) Ar | Aromatic C-H stretch (weak).[1][2] |

| 2930, 2855 | ν(C-H) Alk | Strong methylene stretches from the cyclohexyl ring and N-methyl. |

| 1640 - 1660 | ν(C=O) | Amide I band. Urea carbonyl stretch.[1] Often lower frequency than esters due to resonance.[2] |

| 1595, 1540 | ν(C=C) + δ(N-H) | Amide II band. Aromatic ring breathing and N-H bending. |

| 750, 690 | δ(C-H) oop | Out-of-plane bending for monosubstituted benzene.[1] |

Experimental Protocols

To ensure data integrity when reproducing these results, follow these standardized protocols.

Sample Preparation for NMR[2]

-

Mass: Weigh 5–10 mg of CMPU.

-

Filtration: If the solution is cloudy (indicating inorganic salts or polymerized isocyanate), filter through a small plug of glass wool into the NMR tube.[2]

Sample Preparation for LC-MS[1][2]

-

Diluent: Acetonitrile:Water (50:[2]50) with 0.1% Formic Acid.[2]

-

Concentration: Prepare a 1 mg/mL stock, then dilute to 10 µg/mL for injection.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[2]

-

Gradient: 5% to 95% Acetonitrile over 10 minutes. CMPU is moderately lipophilic and will elute later than the non-methylated parent.[2]

References

-

Synthesis of Substituted Ureas

-

Spectral Data of Parent Analog (1-Cyclohexyl-3-phenylurea)

-

Mass Spectrometry of Urea Derivatives

-

Compound Registry

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 1-Cyclohexyl-1-methyl-3-phenylurea

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 1-Cyclohexyl-1-methyl-3-phenylurea. The method utilizes a reversed-phase C18 column with ultraviolet (UV) detection, providing a reliable and efficient analytical solution for researchers in drug discovery, development, and quality control. The protocol herein is designed to be a self-validating system, with explanations of the scientific rationale behind the chosen experimental parameters. All procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1]

Introduction

1-Cyclohexyl-1-methyl-3-phenylurea (CAS No. 57322-97-1, Molecular Formula: C₁₄H₂₀N₂O, Molecular Weight: 232.32 g/mol ) is a substituted urea compound with potential applications in the pharmaceutical and agrochemical industries.[2] As with many substituted phenylurea compounds, it is essential to have a reliable analytical method for its quantification to ensure product quality, stability, and to support research and development activities. Phenylurea herbicides are known to be persistent in soil and water, necessitating sensitive analytical methods for their monitoring.[3]

High-performance liquid chromatography (HPLC) is a specific and widely used technique for the analysis of urea derivatives due to their non-volatile and thermally labile nature.[4] This application note provides a detailed protocol for the quantification of 1-Cyclohexyl-1-methyl-3-phenylurea using a reversed-phase HPLC method with UV detection. The method has been developed based on the known chromatographic behavior of similar phenylurea compounds and is presented with a comprehensive validation plan to ensure its accuracy, precision, and reliability.

Physicochemical Properties and Chromatographic Behavior

Understanding the physicochemical properties of 1-Cyclohexyl-1-methyl-3-phenylurea is crucial for developing a robust HPLC method. Substituted ureas are generally non-polar to moderately polar compounds. The presence of the cyclohexyl and phenyl groups in the target analyte suggests a lipophilic character, making it well-suited for reversed-phase chromatography. Phenylurea compounds are known to be soluble in organic solvents, which facilitates sample and standard preparation.[5]

The UV absorbance of phenylurea compounds is primarily due to the phenyl group. Most phenylurea herbicides exhibit a UV maximum in the range of 210-250 nm. Based on this, a detection wavelength of 210 nm is proposed for this method to provide high sensitivity. It is recommended to confirm the optimal wavelength by running a UV scan of a standard solution of 1-Cyclohexyl-1-methyl-3-phenylurea.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. 1-Cyclohexyl-1-methyl-3-phenylurea reference standard of known purity.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Run Time | 10 minutes |

Rationale for Parameter Selection:

-

Column: A C18 column is chosen for its excellent retention and separation of non-polar to moderately polar compounds like the target analyte.

-

Mobile Phase: A simple isocratic mobile phase of acetonitrile and water provides good resolution and peak shape for phenylurea compounds. The 60:40 ratio is a good starting point and can be optimized based on the initial chromatographic results.

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.

-

Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

-

Detection Wavelength: As previously discussed, 210 nm is selected based on the UV absorbance of similar phenylurea compounds, offering high sensitivity.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Cyclohexyl-1-methyl-3-phenylurea reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

Sample Preparation: The sample preparation method will depend on the matrix. For drug substance analysis, a simple dissolution in methanol followed by dilution with the mobile phase is sufficient. For more complex matrices, an extraction step may be necessary. Common extraction techniques for phenylurea compounds include:

-

Solid-Phase Extraction (SPE): C18 cartridges can be used to extract the analyte from aqueous samples.

-

Liquid-Liquid Extraction (LLE): This can be employed to extract the analyte from various liquid matrices using an immiscible organic solvent.[6]

-

Matrix Solid-Phase Dispersion (MSPD): This technique is suitable for solid or semi-solid samples.[7]

It is crucial to validate the chosen sample preparation method for recovery and to ensure no interfering peaks are introduced.

Method Validation Protocol

The analytical method will be validated according to the ICH Q2(R2) guidelines, assessing the following parameters:

System Suitability

Before each validation run, a system suitability test will be performed by injecting a standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are:

-

Tailing Factor (T): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Specificity

Specificity will be evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a standard solution. The absence of interfering peaks at the retention time of the analyte will demonstrate specificity. Forced degradation studies will also be conducted to ensure that the method can resolve the analyte peak from potential degradation products.[8]

Forced Degradation Study Protocol:

-

Acidic Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

-

Alkaline Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Linearity and Range

Linearity will be assessed by constructing a calibration curve with at least five concentrations over the range of 1-100 µg/mL. The linearity will be evaluated by the correlation coefficient (r²) of the linear regression plot of peak area versus concentration, which should be ≥ 0.999.

Accuracy

Accuracy will be determined by the recovery method. A known amount of the analyte will be spiked into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration will be performed on the same day. The RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day Precision): The repeatability assay will be performed on a different day by a different analyst to assess the intermediate precision. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method will be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2%)

The system suitability parameters will be checked under each varied condition.

Data Presentation and Visualization

Validation Data Summary

The results of the method validation will be summarized in the following tables for clarity and easy interpretation.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| RSD of Peak Area (%) | ≤ 2.0 |

| RSD of Retention Time (%) | ≤ 2.0 | |

Table 2: Linearity Data | Concentration (µg/mL) | Peak Area | | --------------------- | --------- | | 1 | | | 10 | | | 25 | | | 50 | | | 100 | | | Correlation Coefficient (r²) | ≥ 0.999 | | | Regression Equation | | |

Table 3: Accuracy (Recovery) Data

| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

|---|---|---|---|

| 80 | |||

| 100 | |||

| 120 |

| Mean Recovery (%) | 98.0 - 102.0 | |

Table 4: Precision Data

| Precision Type | RSD (%) (n=6) | Acceptance Criteria |

|---|---|---|

| Repeatability | ≤ 2.0 |

| Intermediate Precision| | ≤ 2.0 |

Table 5: LOD and LOQ

| Parameter | Result (µg/mL) |

|---|---|

| LOD |

| LOQ | |

Experimental Workflow Diagram

Caption: A flowchart illustrating the major steps in the HPLC analysis of 1-Cyclohexyl-1-methyl-3-phenylurea.

Method Validation Logic Diagram

Caption: A diagram showing the logical flow from method development to the validation of key performance parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantitative analysis of 1-Cyclohexyl-1-methyl-3-phenylurea. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been designed to be validated according to ICH guidelines. This protocol is intended to serve as a valuable resource for researchers and scientists involved in the analysis of this compound and other structurally related phenylurea derivatives.

References

-

International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

-

García-Galán, M. J., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Applied and Environmental Microbiology, 88(2), e01881-21. [Link]

-

Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. [Link]

-

MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

-

Popp, P., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 938(1-2), 79-88. [Link]

-

Kallithrakas-Kontos, N., et al. (2023). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 28(1), 353. [Link]

-

Amrane, P. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Pharmaceutical Methods, 15(275). [Link]

- Sorenson, W. R., & Campbell, T. W. (2001). Preparative methods of polymer chemistry. John Wiley & Sons.

-

PubChem. (n.d.). N-Cyclohexyl-N'-phenylurea. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Zhang, X., et al. (2018). Degradation of Phenylurea Herbicides by a Novel Bacterial Consortium Containing Synergistically Catabolic Species and Functionally Complementary Hydrolases. Journal of Agricultural and Food Chemistry, 66(29), 7639-7648. [Link]

-

Bending, G. D., et al. (2003). In-Field Spatial Variability in the Degradation of the Phenyl-Urea Herbicide Isoproturon Is the Result of Interactions between Degradative Sphingomonas spp. and Soil pH. Applied and Environmental Microbiology, 69(2), 827-834. [Link]

-

El-Aty, A. M. A., et al. (2014). Determination of Phenylureas Herbicides in Foodstuffs Based on Matrix Solid-Phase Dispersion Extraction and RP-LC with UV Detection. Journal of Chromatographic Science, 52(8), 868-874. [Link]

-

Sørensen, S. R., et al. (2003). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. Biodegradation, 14(4), 287-294. [Link]

-

Li, Y., et al. (2022). A Simple High-Throughput Field Sample Preparation Method Based on Matrix-Induced Sugaring-Out for the Simultaneous Determination of 5-Hydroxymethylfurfural and Phenolic Compounds in Honey. Foods, 11(23), 3894. [Link]

- Wang, L., et al. (2010).

-

PubChem. (n.d.). 1-Cyclohexyl-3-methylurea. [Link]

-

NIST. (n.d.). 1,3-Dicyclohexylurea. [Link]

-

PubChem. (n.d.). 1-Cyclohexyl-3-[(6-methyl-3-pyridinyl)methyl]urea. [Link]

-

PubChem. (n.d.). N-Cyclohexyl-N'-(Propyl)Phenyl Urea. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 57322-97-1|1-Cyclohexyl-1-methyl-3-phenylurea|BLD Pharm [bldpharm.com]

- 3. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea Analyzed by HPLC - AppNote [mtc-usa.com]

- 5. 886-59-9|1-Cyclohexyl-3-phenylurea|BLD Pharm [bldpharm.com]

- 6. phmethods.net [phmethods.net]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

Application Note: High-Sensitivity Analysis of Phenylurea Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive guide to the analysis of phenylurea compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Phenylurea herbicides are a class of widely used agricultural chemicals, and their persistence in the environment necessitates sensitive and selective analytical methods for monitoring their presence in various matrices, including water, soil, and biological tissues. While High-Performance Liquid Chromatography (HPLC) is a common technique for phenylurea analysis, GC-MS offers superior resolution and selectivity.[1][2] This guide provides in-depth protocols for sample preparation, including solid-phase extraction (SPE), discusses the critical considerations for derivatization of these thermally labile compounds, and outlines optimized GC-MS parameters for achieving low detection limits and reliable quantification.

Introduction: The Analytical Challenge of Phenylurea Compounds

Phenylurea herbicides were introduced in the 1950s and are extensively used for weed control in a variety of food crops.[3] However, their potential toxicological risks and ability to contaminate water sources through agricultural runoff have led to strict regulatory monitoring.[3] For instance, the European Union has set a maximum admissible concentration for individual pesticides in drinking water at 0.1 µg/L.

While official methods like U.S. EPA Method 532.0 utilize HPLC with UV detection, this technique can sometimes be hampered by interferences from co-extracted matrix components.[3][4][5] Gas chromatography coupled with mass spectrometry (GC-MS) provides an alternative with significant advantages in terms of chromatographic resolution and the high selectivity of mass spectrometric detection, particularly when operated in Selected Ion Monitoring (SIM) mode.[1][2]

A key challenge in the GC-MS analysis of many phenylurea compounds is their thermal lability.[6] Direct injection into a hot GC inlet can lead to degradation, often forming isocyanate products.[1][2] While some methods have successfully utilized direct analysis by carefully controlling conditions and monitoring for degradation products, a more robust approach often involves a derivatization step to create more thermally stable analogues.[1][6][7] This guide will explore both direct and derivatization-based GC-MS workflows.

Experimental Workflow: From Sample to Signal

The overall analytical workflow for the determination of phenylurea compounds by GC-MS is a multi-step process designed to isolate, concentrate, and identify the target analytes with high confidence. Each step is critical for achieving the required sensitivity and accuracy.

Figure 1: General experimental workflow for the GC-MS analysis of phenylurea compounds.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is the cornerstone of sample preparation for phenylurea analysis from aqueous matrices, serving to both clean up the sample and concentrate the analytes.[8]

Protocol for Water Samples:

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of reagent water. Ensure the cartridge does not go dry.

-

Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2.5-3.0 with a suitable acid. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 10 mL of reagent water to remove polar interferences.

-

Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the trapped phenylurea compounds with 5-10 mL of ethyl acetate or methanol.[1][4] Collect the eluate in a clean collection tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL or to dryness under a gentle stream of nitrogen. If taken to dryness, reconstitute the residue in a suitable solvent for GC analysis (e.g., ethyl acetate).

Derivatization: Enhancing Thermal Stability

For many phenylurea herbicides, derivatization is essential for preventing on-column degradation and achieving reproducible results.[6] Alkylation, which replaces the active hydrogen on the urea nitrogen, is a common and effective strategy.[7]

Protocol for Alkylation:

-

Safety Note: This procedure involves reactive reagents and should be performed in a well-ventilated fume hood.

-

Reagent Preparation: Prepare a solution of a strong base (e.g., sodium hydride) in a suitable aprotic solvent. Prepare a solution of the alkylating agent (e.g., iodoethane) in the same solvent.

-

Reaction: To the concentrated sample extract, add the base and the alkylating agent.

-

Incubation: Heat the reaction mixture (e.g., 60°C for 30 minutes) to facilitate the derivatization.

-

Quenching: Carefully quench the reaction by adding a small amount of water or a suitable buffer.

-

Extraction: Extract the derivatized analytes into an organic solvent (e.g., hexane).

-

Final Preparation: Dry the organic extract with anhydrous sodium sulfate and concentrate to the final volume required for GC-MS injection.

GC-MS Instrumental Parameters

The following table provides typical starting parameters for the GC-MS analysis of phenylurea compounds. These may need to be optimized for specific instruments and target analytes.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Provides robust and reproducible chromatographic performance. |

| Injector | Split/Splitless | Splitless injection is preferred for trace analysis to maximize analyte transfer to the column.[9] |

| Injector Temp. | 250 - 280 °C | A balance between ensuring volatilization and minimizing thermal degradation of less stable compounds. |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimal for most capillary columns, ensuring good separation and peak shape. |

| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of pesticides. |

| Oven Program | Initial: 70°C (hold 2 min), Ramp 1: 25°C/min to 150°C, Ramp 2: 5°C/min to 280°C (hold 5 min) | A starting point to achieve separation of common phenylureas. Must be optimized based on the specific analytes. |

| MS System | Agilent 5977B or equivalent | A single quadrupole or tandem quadrupole mass spectrometer offers high sensitivity and selectivity. |

| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |

| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |

| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |

| Acquisition Mode | Full Scan (50-400 amu) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and method development. SIM is used for quantitative analysis to maximize sensitivity by monitoring characteristic ions.[1] |

Understanding Phenylurea Fragmentation in MS

The structural elucidation and selective detection of phenylurea compounds by mass spectrometry rely on understanding their fragmentation patterns under electron ionization. The general structure of a phenylurea involves a phenyl group and a urea functional group, often with various substitutions.

Figure 2: Generalized fragmentation pathway for phenylurea compounds in EI-MS.

Upon ionization, the molecular ion ([M]+) is formed. The most common fragmentation pathway involves the cleavage of the C-N bond between the carbonyl group and the substituted nitrogen, a type of alpha-cleavage.[10] This results in the formation of a characteristic isocyanate fragment and an amine fragment. The masses of these fragments are diagnostic for the specific substitutions on the phenyl ring and the nitrogen atoms, making them excellent choices for SIM mode analysis.

Example: Diuron Fragmentation

For Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea), the molecular ion has an m/z of 232. Key fragments include:

-

m/z 72: [ (CH₃)₂NCO ]⁺ - The dimethylisocyanate fragment.

-

m/z 44: [ (CH₃)₂N ]⁺ - The dimethylamine fragment.

-

m/z 160: [ Cl₂C₆H₃NH ]⁺ - The dichlorophenylamine fragment.

Monitoring these and other characteristic ions allows for highly selective and sensitive quantification of Diuron in complex matrices.

Data and Performance

The following table summarizes typical retention times and characteristic ions for selected phenylurea herbicides, which can be used to build a SIM acquisition method. Note that retention times are column and method-dependent and should be confirmed experimentally.

| Compound | Molecular Weight ( g/mol ) | Typical Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Monuron | 198.6 | 15.2 | 72 | 44, 127 |

| Diuron | 233.1 | 18.5 | 72 | 44, 160 |

| Linuron | 249.1 | 19.1 | 160 | 62, 182 |

| Metobromuron | 259.1 | 17.8 | 180 | 44, 101 |

| Fluometuron | 232.2 | 16.9 | 72 | 44, 162 |

The described method, incorporating SPE and GC-MS in SIM mode, can achieve limits of detection (LODs) in the range of 0.5 to 5.0 ng/mL, which corresponds to sub-µg/L levels in the original water sample after preconcentration.[1][2]

Conclusion

The GC-MS methodology detailed in this application note provides a robust, sensitive, and selective tool for the analysis of phenylurea compounds. The superior resolving power of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes this technique highly suitable for trace-level environmental monitoring and food safety applications. Proper sample preparation through solid-phase extraction is critical for achieving low detection limits, and the decision to employ derivatization should be made based on the thermal stability of the specific phenylurea compounds of interest. By optimizing the instrumental parameters and utilizing Selected Ion Monitoring, researchers can achieve the high level of performance required to meet stringent regulatory standards.

References

-

Waters Corporation. (n.d.). EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

-

Waters Corporation. (n.d.). EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid C. Retrieved from [Link]

-

Peña, F., Cárdenas, S., Gallego, M., & Valcárcel, M. (2002). Analysis of phenylurea herbicides from plants by GC/MS. Talanta, 56(4), 727–734. Retrieved from [Link]

-

U.S. EPA. (n.d.). Method 532: Phenylurea Compounds in Water by HPLCUV. Retrieved from [Link]

-

U.S. EPA. (n.d.). Method 532. Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography With UV Detection Revision 1.0. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of phenylurea herbicides from plants by GC/MS | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Gerecke, A. C., Tixier, C., Bartels, R., Schwarzenbach, R. P., & Müller, S. R. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9–19. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. Analysis of phenylurea herbicides from plants by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. waters.com [waters.com]

- 4. NEMI Method Summary - 532 [nemi.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Notes and Protocols for In Vitro Studies with 1-Cyclohexyl-1-methyl-3-phenylurea

Introduction: Unveiling the Therapeutic Potential of 1-Cyclohexyl-1-methyl-3-phenylurea

1-Cyclohexyl-1-methyl-3-phenylurea is a small molecule with a chemical structure suggestive of potential therapeutic relevance, particularly in the realm of inflammation and cardiovascular diseases. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its urea-based scaffold is a well-established pharmacophore found in potent inhibitors of soluble epoxide hydrolase (sEH).[1] This enzyme, sEH, plays a critical role in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of these beneficial EETs are increased, offering a promising strategy for the treatment of a variety of inflammatory conditions.[1]

These application notes provide a comprehensive guide for researchers and drug development professionals to conduct initial in vitro characterization of 1-Cyclohexyl-1-methyl-3-phenylurea. We present detailed protocols for assessing its potential as a soluble epoxide hydrolase inhibitor and for evaluating its anti-inflammatory properties in cell-based assays. The methodologies are designed to be robust and self-validating, enabling a thorough preliminary investigation of this compound's bioactivity.

Physicochemical Properties

A summary of the known physicochemical properties of 1-Cyclohexyl-1-methyl-3-phenylurea is provided in the table below. These properties are essential for accurate preparation of stock solutions and for understanding the compound's potential behavior in aqueous assay buffers.

| Property | Value | Source |

| CAS Number | 57322-97-1 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O | [2] |

| Molecular Weight | 232.32 g/mol | [2] |

| Appearance | Solid (form may vary) | Assumed based on similar compounds |

| Solubility | Soluble in DMSO and ethanol | Assumed based on chemical structure |

Proposed Mechanism of Action: Soluble Epoxide Hydrolase Inhibition

The primary hypothesis for the biological activity of 1-Cyclohexyl-1-methyl-3-phenylurea is the inhibition of soluble epoxide hydrolase (sEH). The urea linkage in the molecule is a key structural motif that can interact with the active site of the sEH enzyme, preventing it from hydrolyzing its natural substrates, the EETs. The stabilization of EETs leads to a reduction in inflammatory responses and promotes vasodilation.

Caption: Proposed mechanism of action of 1-Cyclohexyl-1-methyl-3-phenylurea.

Experimental Protocols

Protocol 1: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of 1-Cyclohexyl-1-methyl-3-phenylurea against human recombinant sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

A. Materials and Reagents

-

Human recombinant sEH (e.g., from Cayman Chemical or similar)

-

sEH Assay Buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH Substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Positive Control Inhibitor (e.g., AUDA - 12-(3-adamantan-1-yl-ureido)dodecanoic acid)

-

1-Cyclohexyl-1-methyl-3-phenylurea

-

Dimethyl sulfoxide (DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

B. Preparation of Solutions

-

sEH Assay Buffer: Prepare a 25 mM Bis-Tris-HCl buffer, adjust the pH to 7.0, and add Bovine Serum Albumin (BSA) to a final concentration of 0.1 mg/mL.

-

sEH Enzyme Solution: Reconstitute the lyophilized human sEH enzyme in sEH Assay Buffer to the recommended stock concentration. Immediately before use, dilute the enzyme stock in ice-cold sEH Assay Buffer to the final working concentration (e.g., 2 nM). Keep the diluted enzyme on ice.[3]

-

sEH Substrate Solution: Prepare a stock solution of the sEH substrate (e.g., 10 mM PHOME) in DMSO. Dilute this stock in sEH Assay Buffer to the final working concentration (e.g., 50 µM).

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of 1-Cyclohexyl-1-methyl-3-phenylurea in DMSO.

-

Test Compound Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations for testing (e.g., 10 mM to 100 nM).

-

Positive Control Stock Solution: Prepare a 1 mM stock solution of AUDA in DMSO. Perform serial dilutions as for the test compound.

C. Assay Procedure

-

Add 188 µL of sEH Assay Buffer to each well of a 96-well microplate.

-

Add 2 µL of the test compound dilutions or positive control dilutions to the respective wells. For the vehicle control wells, add 2 µL of DMSO.

-

Add 10 µL of the diluted human sEH enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of sEH Assay Buffer.

-

Pre-incubate the plate at room temperature for 15 minutes, protected from light.

-

Initiate the enzymatic reaction by adding 10 µL of the sEH substrate solution to all wells. The final volume in each well should be 210 µL.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at 30°C.

D. Data Analysis

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the rate of the "no enzyme" control from all other rates to correct for background fluorescence.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of vehicle control)] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Anti-Inflammatory Assay - Inhibition of Nitric Oxide Production

This protocol details a cell-based assay to evaluate the anti-inflammatory potential of 1-Cyclohexyl-1-methyl-3-phenylurea by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[4][5][6][7]

A. Materials and Reagents

-

RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

1-Cyclohexyl-1-methyl-3-phenylurea

-

Positive Control (e.g., Dexamethasone or L-NAME)

-

Griess Reagent System (for nitrite determination)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Microplate reader (absorbance at 540 nm)

B. Cell Culture and Seeding

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, detach them using a cell scraper.

-

Centrifuge the cells, resuspend them in fresh medium, and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow the cells to adhere.

C. Assay Procedure

-

After 24 hours, carefully remove the medium from the wells.

-

Prepare serial dilutions of 1-Cyclohexyl-1-methyl-3-phenylurea and the positive control in serum-free DMEM. The final concentration of DMSO should not exceed 0.1%.

-

Add 100 µL of the compound dilutions to the respective wells. For the control and LPS-stimulated wells, add 100 µL of serum-free DMEM with 0.1% DMSO.

-

Pre-incubate the plate for 1 hour at 37°C.

-

Prepare a 2 µg/mL solution of LPS in serum-free DMEM.

-

Add 10 µL of the LPS solution to all wells except the "no stimulation" control wells. Add 10 µL of serum-free DMEM to the "no stimulation" wells. The final concentration of LPS will be 1 µg/mL.

-

Incubate the plate for 24 hours at 37°C.

D. Measurement of Nitrite Production (Griess Assay)

-

After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part I of the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of the Griess Reagent System) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

E. Data Analysis

-

Calculate the concentration of nitrite in each sample using the standard curve.

-

Calculate the percentage of NO production inhibition for each concentration of the test compound: % Inhibition = [1 - (Nitrite in test compound well - Nitrite in unstimulated well) / (Nitrite in LPS-stimulated well - Nitrite in unstimulated well)] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

It is also recommended to perform a cell viability assay (e.g., MTT or resazurin) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Protocol 3: Cell-Based Anti-Inflammatory Assay - Inhibition of TNF-α Production

This protocol outlines a method to assess the ability of 1-Cyclohexyl-1-methyl-3-phenylurea to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells.[8][9]

A. Materials and Reagents

-

All materials from Protocol 2

-

Mouse TNF-α ELISA kit

B. Assay Procedure

-

Follow the cell culture, seeding, and treatment steps (B and C) as described in Protocol 2.

-

After the 24-hour incubation with the test compound and LPS, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the cell culture supernatant for TNF-α measurement. The supernatant can be stored at -80°C if not used immediately.

C. Measurement of TNF-α Production (ELISA)

-

Quantify the amount of TNF-α in the collected supernatants using a commercially available mouse TNF-α ELISA kit.

-

Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, incubation times, and washing steps.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

D. Data Analysis

-

Calculate the concentration of TNF-α in each sample from the standard curve provided with the ELISA kit.

-

Calculate the percentage of TNF-α production inhibition for each concentration of the test compound: % Inhibition = [1 - (TNF-α in test compound well - TNF-α in unstimulated well) / (TNF-α in LPS-stimulated well - TNF-α in unstimulated well)] x 100

-

Determine the IC₅₀ value as described in the previous protocols.

-

As with the NO assay, a concurrent cell viability assay is crucial to rule out cytotoxicity.

Caption: General experimental workflow for in vitro characterization.

Trustworthiness and Self-Validation

The protocols provided are designed with internal controls to ensure the validity of the results.

-

Positive and Negative Controls: The inclusion of a known sEH inhibitor (AUDA) and a vehicle control (DMSO) in the sEH assay establishes the dynamic range of the assay and confirms that the observed effects are not due to the solvent. Similarly, in the cell-based assays, unstimulated and LPS-stimulated controls are essential for calculating inhibition.

-

Dose-Response Analysis: Determining the IC₅₀ value from a dose-response curve provides a more robust measure of a compound's potency than single-point measurements.

-

Cytotoxicity Assessment: Performing a cell viability assay in parallel with the cell-based functional assays is critical to ensure that the observed anti-inflammatory effects are not a result of cell death.

By adhering to these principles, researchers can have a high degree of confidence in the data generated from these initial in vitro studies of 1-Cyclohexyl-1-methyl-3-phenylurea.

References

-

In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

A cellular model of inflammation for identifying TNF-α synthesis inhibitors. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI. Retrieved January 31, 2026, from [Link]

-

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Retrieved January 31, 2026, from [Link]

-

Methods for Evaluation of TNF-α Inhibition Effect. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-CYCLOHEXYL-1-METHYL-3-PHENYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

- 8. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solubilization Strategies for 1-Cyclohexyl-1-methyl-3-phenylurea in High-Throughput Biological Assays

Abstract & Challenge Definition

1-Cyclohexyl-1-methyl-3-phenylurea (CAS: 57322-97-1) presents a distinct challenge in biological assay development due to its physicochemical profile.[1][2][3] Unlike simple ureas, the N-methylation at the cyclohexyl interface removes a critical hydrogen-bond donor, significantly increasing lipophilicity (LogP > 3.[1][2]0) and reducing aqueous solubility.[1][2][3][4]

Standard "direct-dilution" protocols (injecting high-concentration DMSO stock directly into aqueous media) frequently result in micro-precipitation —a silent failure mode where the compound forms invisible aggregates.[1][2][3] These aggregates cause false positives in enzymatic assays (via non-specific sequestration) or false negatives in cell-based assays (reduced bioavailability).[1][2][3]

This guide details a Step-Wise Intermediate Dilution (SWID) protocol designed to maintain thermodynamic stability during the transition from organic solvent to aqueous buffer.

Physicochemical Profile & Solubility Logic

Before attempting solubilization, it is critical to understand the molecule's boundaries.

| Property | Value | Implication for Assay |

| Molecular Weight | 232.32 g/mol | Small molecule; rapid diffusion if soluble.[1][2][3] |

| Calculated LogP | ~3.2 - 3.5 | Highly lipophilic.[1][2][3] Poor water solubility.[1][2][3][5] |

| H-Bond Donors | 1 (Phenyl-NH) | Limited interaction with water molecules.[1][2][3] |

| H-Bond Acceptors | 1 (Carbonyl O) | Weak aqueous solvation shell.[1][2][3] |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Excellent solubility (>50 mM).[1][3] |

| Secondary Solvent | Ethanol | Good solubility, but volatile (evaporation risk).[1][3] |

| Aqueous Limit | < 10 µM (estimated) | High Risk of Crash-out in PBS/Media.[1][2][3] |

The Mechanism of Failure: When a hydrophobic compound in 100% DMSO is introduced to water, the DMSO molecules rapidly hydrate (exothermic reaction), stripping the solvation shell from the compound faster than water can replace it. This "solvent shock" forces the hydrophobic molecules to cluster, causing precipitation.

Protocol 1: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock free of crystal seeds.

Materials:

-

Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

-

Amber Glass Vials (Borosilicate) – Avoid polystyrene which can leach plasticizers in 100% DMSO.[1]

Procedure:

-

Weighing: Weigh approximately 11.6 mg of powder into a 4 mL amber glass vial.

-

Calculation: Calculate the volume of DMSO required for exactly 50 mM.

-

Solubilization: Add the calculated volume of DMSO to the center of the vial.

-

Agitation: Vortex vigorously for 30 seconds.

-

Validation: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates saturation or impurities.[1][2][3]

Protocol 2: The Step-Wise Intermediate Dilution (SWID) Method

Objective: Transfer the compound from 100% DMSO to Assay Media (0.5% DMSO) without precipitation.

The Logic: Instead of a 1:200 jump (which shocks the system), we use an intermediate step at 10% DMSO. This allows the compound to equilibrate in a "semi-aqueous" environment before final dilution.

Workflow Diagram (Graphviz)

Caption: The Step-Wise Intermediate Dilution (SWID) workflow minimizes solvent shock by introducing an equilibration step at 10% DMSO.

Step-by-Step Procedure:

-

Prepare Intermediate Buffer: In a separate tube, place 900 µL of your Assay Buffer (e.g., PBS or Media).[1][3]

-

Primary Dilution (100x):

-

Pipette 10 µL of the 50 mM Master Stock .

-

Submerge the tip into the 900 µL buffer and dispense slowly while vortexing the tube gently.

-

Result: 500 µM compound in ~1% DMSO? NO.

-

Correction: To achieve the "Intermediate" state described in the diagram (10% DMSO), you must dilute 100% DMSO stock 1:10 into pure buffer (resulting in 10% DMSO).

-

Revised Step 2: Add 10 µL Stock to 90 µL Assay Buffer.[1][2][3]

-

Result: 5 mM compound in 10% DMSO. This is your Working Stock .

-

-

Secondary Dilution (Assay Plate):

-

Dilute the Working Stock (5 mM) 1:20 into the final assay wells containing media.

-

Final Concentration: 250 µM (High dose) at 0.5% DMSO.

-

-

Serial Dilution: If a dose-response is needed, perform the serial dilutions using the Working Stock (10% DMSO) using a diluent that is also 10% DMSO. Only the final transfer to the cells/protein should drop the DMSO concentration to <0.5%.

Quality Control: The Turbidity Check

Never assume solubility. Verify it.

Method:

-

Prepare a "Dummy" plate with the compound at the highest assay concentration (e.g., 100 µM).

-

Measure Absorbance at 600 nm or 650 nm (OD600) immediately after preparation.[1][2][3]

-

Pass Criteria: OD < 0.005 above the background (media only).[1][2][3]

-

Fail Criteria: OD > 0.01 indicates aggregation/precipitation.[1][2][3]

Troubleshooting Table:

| Observation | Diagnosis | Remediation |

| Visible Cloudiness | Macroscopic Precipitation | Reduce Max Concentration; Use SWID protocol.[1][2][3] |

| High OD600 (No visible cloud) | Micro-aggregation | Add 0.01% Tween-20 or Triton X-100 to buffer.[1][2][3] |

| Cell Toxicity in Vehicle | DMSO Intolerance | Reduce final DMSO to 0.1%; Requires higher stock concentration.[1][2][3] |

References

-

Lipinski, C. A., et al. (2001).[1][2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

-

Di, L., & Kerns, E. H. (2006).[1][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2][3]

-

Waybright, T. J., et al. (2009).[1][3] Increasing the reliability of high-throughput screening by identifying and preventing compound precipitation.[1][2][3] Assay and Drug Development Technologies, 7(4), 370-381.[1][2][3]

-

PubChem Compound Summary. (2023). 1-Cyclohexyl-1-methyl-3-phenylurea (CAS 57322-97-1).[1][2][3] National Center for Biotechnology Information.[1][2][3] [1]

Sources

- 1. 3,3'-Dicyclohexyl-1,1'-methylenebis(4,1-phenylene)diurea | C27H36N4O2 | CID 352756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Cyclohexyl-N'-phenylurea | C13H18N2O | CID 13451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Research Protocol: A Comprehensive Preclinical Evaluation of 1-Cyclohexyl-1-methyl-3-phenylurea

This document provides a detailed research protocol for the preclinical evaluation of the novel small molecule, 1-Cyclohexyl-1-methyl-3-phenylurea. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its potential therapeutic applications. The protocol is designed with scientific integrity at its core, emphasizing the causality behind experimental choices and incorporating self-validating systems.

Introduction and Rationale

1-Cyclohexyl-1-methyl-3-phenylurea (CAS No. 57322-97-1) is a small molecule with a chemical structure belonging to the N,N'-disubstituted urea class. While the specific biological activity of this compound is not extensively documented in publicly available literature, the phenylurea scaffold is present in numerous compounds with a wide range of biological activities, including antitumor and enzyme inhibitory effects.[1][2]

A significant number of urea and thiourea derivatives have been identified as potent inhibitors of the enzyme urease.[3] Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[4] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it allows the bacterium to survive the acidic environment of the stomach.[4][5] Therefore, the inhibition of urease presents a promising therapeutic strategy for the treatment of H. pylori infections and other urease-dependent pathologies.

This research protocol is founded on the hypothesis that 1-Cyclohexyl-1-methyl-3-phenylurea possesses urease inhibitory activity. The following sections outline a comprehensive, tiered approach to test this hypothesis, beginning with chemical synthesis and in vitro validation, and progressing to in vivo efficacy and safety assessments.

Chemical Synthesis and Characterization

The synthesis of N,N'-disubstituted ureas is a well-established process in organic chemistry.[6][7][8] A common and effective method involves the reaction of an isocyanate with a primary or secondary amine.

Synthesis Protocol for 1-Cyclohexyl-1-methyl-3-phenylurea

Objective: To synthesize and purify 1-Cyclohexyl-1-methyl-3-phenylurea for subsequent biological evaluation.

Materials:

-

N-Cyclohexyl-N-methylamine

-

Phenyl isocyanate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (optional, as a base)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cyclohexyl-N-methylamine (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution.

-

If necessary, add a catalytic amount of triethylamine.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure 1-Cyclohexyl-1-methyl-3-phenylurea.

Characterization: The identity and purity of the synthesized compound will be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity, which should be >95%.

In Vitro Evaluation

The in vitro evaluation will focus on confirming the hypothesized urease inhibitory activity and assessing the compound's general cytotoxicity.

Urease Inhibition Assay

Objective: To determine the inhibitory activity of 1-Cyclohexyl-1-methyl-3-phenylurea against urease.

Principle: This assay measures the amount of ammonia produced from the urease-catalyzed hydrolysis of urea. The inhibitory effect of the test compound is determined by the reduction in ammonia production.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.4)

-

Nessler's reagent (for ammonia detection)

-

Phenylphosphorodiamidate (PPDA) or N-(n-butyl)thiophosphoric triamide (NBPT) as a positive control.[9]

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of 1-Cyclohexyl-1-methyl-3-phenylurea in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of various concentrations of the test compound.

-

Add 25 µL of jack bean urease solution to each well and incubate for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate for 15 minutes at 37°C.

-

Stop the reaction and detect the produced ammonia by adding 100 µL of Nessler's reagent to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Cytotoxicity Assay

Objective: To evaluate the general cytotoxicity of 1-Cyclohexyl-1-methyl-3-phenylurea against a panel of human cell lines.[10][11][12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cell lines (e.g., HEK293 - normal human embryonic kidney, and a cancer cell line like HeLa for comparison)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 1-Cyclohexyl-1-methyl-3-phenylurea and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the CC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability).

In Vivo Evaluation

The in vivo studies are designed to assess the pharmacokinetic profile, efficacy, and safety of the compound.[14][15][16] All animal experiments will be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic properties of 1-Cyclohexyl-1-methyl-3-phenylurea in a rodent model.[17]

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

Procedure:

-

Administer the compound intravenously (IV) and orally (PO) to different groups of rats.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples for the concentration of the compound using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Efficacy Study: H. pylori Infection Model

Objective: To evaluate the efficacy of 1-Cyclohexyl-1-methyl-3-phenylurea in reducing H. pylori colonization in a mouse model.[18][19]

Animal Model: C57BL/6 mice.

Procedure:

-

Infect the mice with a urease-positive strain of H. pylori.[20]

-

After a 2-week infection period, treat the mice with the test compound, a vehicle control, and a standard-of-care antibiotic (e.g., clarithromycin) for 7 days.

-

One day after the last treatment, euthanize the mice and collect their stomachs.

-

Homogenize the stomach tissue and plate serial dilutions on selective agar plates to quantify the H. pylori colony-forming units (CFUs).

-

Compare the bacterial load in the treated groups to the vehicle control group to determine the efficacy of the compound.

In Vivo Toxicology Study

Objective: To assess the safety profile of 1-Cyclohexyl-1-methyl-3-phenylurea through acute and sub-chronic toxicity studies, following OECD guidelines.[21][22][23][24][25]

4.3.1. Acute Oral Toxicity Study (OECD 423)

-

Animal Model: Female Wistar rats.

-

Procedure: A single oral dose of the compound is administered at a starting dose of 2000 mg/kg. Animals are observed for mortality and clinical signs of toxicity for 14 days. Based on the results, the GHS classification for acute toxicity will be determined.

4.3.2. Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

-

Animal Model: Male and female Wistar rats.

-

Procedure: The compound is administered daily by oral gavage for 28 days at three different dose levels.

-

Endpoints:

-

Clinical observations

-

Body weight and food consumption

-

Hematology and clinical biochemistry

-

Gross necropsy and organ weights

-

Histopathological examination of major organs

-

Data Presentation

The quantitative data generated from these studies will be summarized in the following tables for clear interpretation and comparison.

Table 1: In Vitro Activity and Cytotoxicity